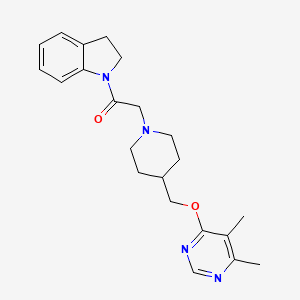
2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethan-1-one is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a piperidine moiety and a dimethylpyrimidine derivative, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4O2 with a molecular weight of 326.4 g/mol. The compound's structure includes:
- Piperidine ring : Known for its role in various pharmacological activities.
- Dimethylpyrimidine moiety : Contributes to the compound's interaction with biological targets.
A summary of its structural features is provided in the table below.
| Feature | Description |
|---|---|
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 326.4 g/mol |
| Key Functional Groups | Piperidine, Dimethylpyrimidine |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the piperidine derivative : This often requires careful control of reaction conditions such as temperature and solvent choice.
- Coupling with the dimethylpyrimidine moiety : This step is crucial for achieving the desired biological activity.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Antiviral Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antiviral activity. For instance, research on related piperidine derivatives has demonstrated effectiveness against viruses such as Ebola and HIV through mechanisms involving inhibition of viral entry into host cells .
Antimicrobial Activity
Compounds within this structural class have shown promise as antimicrobial agents. The presence of the piperidine ring enhances their interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary data suggest that this compound exhibits low cytotoxicity in various cell lines, indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the piperidine or pyrimidine moieties can significantly influence potency and selectivity. For example:
- Substituting different groups on the piperidine ring can enhance binding affinity to specific biological targets.
- Altering the position of methyl groups on the pyrimidine may affect solubility and bioavailability.
Research has shown that certain modifications lead to improved efficacy against specific viral strains while maintaining low toxicity levels .
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- Anti-Ebola Activity : A study demonstrated that related compounds effectively inhibited Ebola virus entry, with EC50 values in the low micromolar range .
- Antimicrobial Efficacy : Research on similar structures revealed potent activity against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-16-17(2)23-15-24-22(16)28-14-18-7-10-25(11-8-18)13-21(27)26-12-9-19-5-3-4-6-20(19)26/h3-6,15,18H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHGWUSOGKIXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CC(=O)N3CCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














